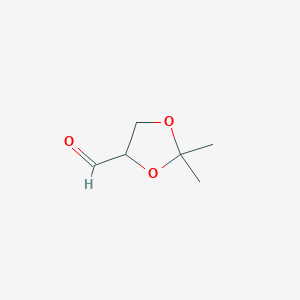

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

描述

Overview of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde as a Chiral Building Block

This compound is widely recognized as a versatile chiral building block in organic synthesis. medchemexpress.com Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The aldehyde functional group and the stereocenter at the 4-position of the dioxolane ring make this compound a valuable precursor for the synthesis of a variety of more complex chiral molecules. guidechem.com

The reactivity of the aldehyde group allows for a range of chemical transformations. It can participate in reactions such as the Wittig reaction to form olefins, and it can be reduced to the corresponding alcohol. guidechem.com Furthermore, it is utilized in various condensation reactions, including aldol (B89426) and Henry reactions, as well as in C-H oxidation and Hosomi-Sakurai reactions. chemicalbook.comsigmaaldrich.com Its utility is demonstrated in the synthesis of highly functionalized chiral aziridines and hydrophilic pyrazine (B50134) dyes. chemicalbook.comsigmaaldrich.com

A significant application of this chiral building block is in the pharmaceutical industry. For instance, the (R)-enantiomer is a key intermediate in the synthesis of Gemcitabine, an anti-tumor drug used in the treatment of advanced pancreatic cancer. guidechem.com This highlights the compound's importance in the development of therapeutic agents. guidechem.com The compound is also used in basic chemical research for constructing complex molecular systems and developing new compound carriers with good biocompatibility. medchemexpress.com

Stereochemical Considerations and Enantiomeric Forms (R and S)

The stereochemistry of this compound is a critical aspect of its utility. The carbon atom at the 4-position of the dioxolane ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. These are designated as (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. medchemexpress.comnih.gov

The absolute configuration of the stereocenter dictates the three-dimensional arrangement of the atoms and, consequently, the stereochemical outcome of the reactions in which it participates. The use of a specific enantiomer allows for the stereoselective synthesis of a desired target molecule, which is of paramount importance in areas such as drug development, where different enantiomers can have vastly different biological activities.

The two enantiomeric forms, often referred to by their trivial names derived from glyceraldehyde, are commercially available and extensively used in research. scbt.com The (R)-enantiomer is also known as (R)-(+)-glyceraldehyde acetonide, while the (S)-enantiomer is referred to as (S)-(-)-glyceraldehyde acetonide. nih.govnist.gov

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Systematic Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde thermofisher.com | (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde nih.gov |

| CAS Number | 15186-48-8 thermofisher.combldpharm.comambeed.com | 22323-80-4 ambeed.com |

| Molecular Formula | C₆H₁₀O₃ thermofisher.com | |

| Molecular Weight | 130.14 g/mol nih.gov | |

| Appearance | Colorless to pale yellow liquid or solid thermofisher.com | |

| Optical Activity | [α]22/D +53.8°, c = 2 in chloroform (B151607) sigmaaldrich.com | No data available |

Historical Context and Evolution of its Use in Organic Synthesis

The use of this compound as a chiral synthon is rooted in the broader field of carbohydrate chemistry. It is derived from glyceraldehyde, a fundamental chiral molecule. A common and historically significant method for its preparation involves the protection of two of the hydroxyl groups of a sugar alcohol, followed by oxidative cleavage of the remaining vicinal diol. orgsyn.org

Specifically, a well-established synthesis starts from D-mannitol. orgsyn.org D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. This intermediate is then subjected to glycol cleavage using reagents like lead tetraacetate or sodium periodate (B1199274) to yield (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. orgsyn.org This approach has been optimized over the years to improve yields and procedural efficiency. orgsyn.org

Initially, its applications were likely confined to fundamental studies in stereochemistry and carbohydrate chemistry. However, with the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries, its role has expanded significantly. It has evolved from a laboratory curiosity to a commercially important chiral building block. Its application in the synthesis of complex natural products and potent pharmaceuticals, such as the previously mentioned Gemcitabine, underscores its enduring importance in modern organic synthesis. guidechem.com The development of more efficient synthetic routes to this compound, such as the oxidation of diacetone-D-mannitol using TEMPO and sodium hypochlorite (B82951), has further solidified its position as a readily accessible and versatile chiral starting material.

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPYVWACGYQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972867 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-03-8, 15186-48-8 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone D-glyceraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015186488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2,2 Dimethyl 1,3 Dioxolane 4 Carbaldehyde

Stereoselective Synthesis from Chiral Pool Precursors

Stereoselective synthesis is crucial for producing enantiomerically pure forms of the target molecule, such as (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. guidechem.comscbt.com This is achieved by starting with naturally occurring chiral molecules.

Glycerol (B35011): As a readily available and inexpensive byproduct of biodiesel production, glycerol is a popular starting material. google.combutler.edu Its three-carbon backbone with a central chiral carbon (after derivatization) provides the fundamental structure for the target aldehyde. The synthesis begins with the protection of two of the hydroxyl groups of glycerol to form an acetal (B89532), leading to the intermediate (2,2-dimethyl-1,3-dioxolane-4-yl)methanol. google.com

D-Mannitol: This six-carbon sugar alcohol is another key precursor from the chiral pool. Its utility lies in its inherent stereochemistry. A common strategy involves the protection of the 1,2- and 5,6-hydroxyl groups as acetals. The remaining C3-C4 vicinal diol is then susceptible to oxidative cleavage, which breaks the carbon-carbon bond and yields two molecules of the desired chiral aldehyde.

Table 1: Comparison of Chiral Pool Precursors

| Starting Material | Key Advantages | Core Synthetic Step |

|---|---|---|

| Glycerol | Low cost, readily available, simple three-carbon backbone. google.com | Acetalization followed by oxidation of the primary alcohol. google.com |

| D-Mannitol | Provides inherent stereochemistry for producing specific enantiomers. | Di-acetalization followed by oxidative cleavage of the central diol. |

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of this synthesis, serving to protect the vicinal diols of the precursor. imist.ma This reaction, known as acetalization, typically involves treating the diol (e.g., glycerol) with a ketone or an aldehyde in the presence of an acid catalyst. researchgate.net For 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, acetone (B3395972) is the ketone of choice.

The reaction is reversible, and various catalysts can be employed to drive it towards the product, the cyclic acetal. imist.maresearchgate.net These catalysts include Lewis acids or protic acids. The resulting intermediate from glycerol is 2,2-dimethyl-1,3-dioxolane-4-methanol. butler.edu

The final key transformation is the oxidation of the primary alcohol of the dioxolane intermediate to the corresponding aldehyde. The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid.

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent widely used for converting primary alcohols into aldehydes. wikipedia.orgnumberanalytics.com It is a stable, commercially available, yellow-orange salt. wikipedia.orgorganic-chemistry.org The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane, to prevent the formation of the aldehyde hydrate, which could be further oxidized. wikipedia.orgchemistrysteps.com PCC's selectivity makes it highly effective for this transformation, ensuring a high yield of this compound without the carboxylic acid byproduct. libretexts.org

Sodium periodate (B1199274) (NaIO₄) is a strong oxidizing agent primarily used for the oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds. atamankimya.comchemistrysteps.com This method is particularly relevant when starting from D-mannitol. After the initial protection of the 1,2- and 5,6-hydroxyl groups, the molecule (1,2:5,6-di-O-isopropylidene-D-mannitol) is treated with NaIO₄. The reagent specifically cleaves the carbon-carbon bond between the C3 and C4 hydroxyl groups, yielding two equivalents of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. masterorganicchemistry.com This reaction is often rapid and quantitative. rsc.org

In line with the principles of green chemistry, solvent-free methods have been developed. One patented approach uses glycerol and an organic acid catalyst to produce the intermediate, (2,2-dimethyl-1,3-dioxolane-4-yl) methanol, with a reported yield of 99.3%. google.com In the subsequent oxidation step, acetone serves a dual role as both a solvent and the oxidant, with aluminum isopropoxide as a safe and accessible catalyst. google.com This method achieves a 73.4% yield of the final aldehyde product, offering a low-cost and environmentally friendly alternative. google.com Other research has also explored solvent-free acetalization using catalysts like indium triflate. butler.edu

Table 2: Summary of Oxidation Strategies

| Oxidizing Agent | Type of Reaction | Key Features | Typical Precursor |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Selective Alcohol Oxidation | Mild; prevents over-oxidation to carboxylic acid. chemistrysteps.comlibretexts.org | (2,2-dimethyl-1,3-dioxolane-4-yl)methanol |

| Sodium Periodate (NaIO₄) | Oxidative Cleavage | Cleaves C-C bond of vicinal diols. atamankimya.commasterorganicchemistry.com | 1,2:5,6-di-O-isopropylidene-D-mannitol |

| Acetone/Aluminum Isopropoxide | Green Oxidation | Solvent-free; acetone acts as oxidant. google.com | (2,2-dimethyl-1,3-dioxolane-4-yl)methanol |

Oxidation Strategies for Aldehyde Introduction

Enantioselective Catalysis in the Synthesis of this compound

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of a single enantiomer of a chiral product. In the context of this compound, these strategies are most prominently applied to the synthesis of its chiral precursor, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, also known as solketal. The enantiomerically pure alcohol is then converted to the target aldehyde via a selective oxidation step. sigmaaldrich.com

The fundamental principle of enantioselective catalysis involves the use of a chiral catalyst that interacts with the substrate to create a diastereomeric, chiral transition state. This catalyst-substrate complex lowers the activation energy for the formation of one enantiomer over the other. youtube.com Nature excels at this, with enzymes creating highly specific active site pockets that can distinguish between enantiotopic groups or selectively react with one enantiomer in a racemic mixture with near-perfect fidelity. youtube.com

In chemical synthesis, transition-metal complexes featuring chiral ligands are frequently employed. The efficacy of these catalysts often relies on a network of subtle, non-covalent interactions between the catalyst and the substrate. acs.org Research has demonstrated that the stereochemical outcome can be highly sensitive to the electronic and steric properties of the chiral ligand. For example, systematic variation of substituents on the aromatic arms of a ligand has been shown to directly correlate with enantioselectivity, where more electron-rich ligands can lead to improved results. acs.org While a specific, direct enantioselective catalytic synthesis for the aldehyde is not widely commercialized, the principles established in other asymmetric transformations, such as aldol (B89426) couplings and hydrogenations, guide the development of potential routes. princeton.edu The objective is to design a catalytic system where the chiral environment dictates the facial selectivity of the reaction, leading to the desired (R)- or (S)-aldehyde.

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine the versatility of chemical reactions with the unparalleled selectivity of biological catalysts, such as enzymes. For producing enantiomerically pure this compound, the most effective chemoenzymatic approach involves the kinetic resolution of its racemic alcohol precursor, (±)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. nih.govresearchgate.net

This process typically employs lipases, which are hydrolase enzymes that demonstrate remarkable stability and activity in organic solvents. mdpi.com In a typical kinetic resolution, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate. The lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, lipases from Pseudomonas cepacia (now known as Burkholderia cepacia) or Candida antarctica will preferentially acylate the (R)-enantiomer of solketal, leaving the (S)-enantiomer as the unreacted alcohol. acs.org

The result is a mixture of the (R)-acetate and the (S)-alcohol, which can be easily separated by standard chromatographic techniques. The enantiomerically enriched alcohol can then be carried forward, while the ester can be hydrolyzed back to the starting alcohol for recycling or use. The final step to obtain the target aldehyde is a mild chemical oxidation of the resolved alcohol. This combination of an enzymatic resolution and a chemical oxidation step is a hallmark of an efficient chemoenzymatic route. nih.govacs.org

The choice of enzyme is critical, as different lipases exhibit varying levels of activity and enantioselectivity (expressed as the enantiomeric ratio, E).

| Enzyme (Lipase) Source | Acyl Donor | Solvent | Achieved Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|

| Burkholderia cepacia (Amano PS-IM) | Vinyl Acetate | Toluene | 99% ee for (R)-ester | >200 | acs.org |

| Pseudomonas cepacia (Lipase PS) | Butyrate Ester (hydrolysis) | Aqueous buffer | High ee for resulting alcohol | Not specified | nih.gov |

| Lipase QLM | Vinyl Acetate | Diisopropyl ether | 72% ee for (R)-ester (initial pass) | 15 (at -40°C) | nih.gov |

| Candida antarctica Lipase B (CALB) | 2,2,2-Trifluoroethyl carboxylate | Not specified | Good enantioselectivity | Not specified | researchgate.net |

Optimization of Reaction Conditions for Yield and Stereochemical Purity

To maximize the efficiency of any synthetic route, a thorough optimization of reaction conditions is essential. Factors such as solvent, catalyst purity, temperature, and substrate concentration can dramatically influence the yield and, critically in asymmetric synthesis, the stereochemical purity of the final product.

The choice of solvent is a critical parameter that can profoundly affect the stereochemical outcome of a reaction, particularly in chemoenzymatic systems. nih.gov Lipases require a thin layer of water to maintain their catalytically active conformation, and the reaction solvent can interact with this water layer.

Polar organic solvents like DMSO can strip this essential water from the enzyme's surface, leading to a loss of activity. nih.gov Conversely, very nonpolar solvents such as hexane (B92381) can render the enzyme's structure too rigid, which also hampers its catalytic efficiency. The ideal solvent must balance substrate solubility with the maintenance of the enzyme's conformational flexibility. nih.gov Studies have shown that in lipase-catalyzed reactions, moderately polar solvents like tert-butanol (B103910) or diisopropyl ether can lead to higher enantioselectivity compared to nonpolar ones. nih.govnih.gov This is attributed to the solvent's ability to modulate the flexibility of the enzyme's "lid"—a helical peptide segment that covers the active site and controls substrate access.

| Enzyme System | Solvent | Effect on Stereochemical Outcome | Reference |

|---|---|---|---|

| Lipase QLM-catalyzed transesterification | Diisopropyl ether | Achieved an E-value of 15 at -40°C. | nih.gov |

| Lipozyme TL IM-catalyzed synthesis of 1,3-diolein | tert-Butanol / tert-Pentanol (hydrophilic) | Higher 1,3-positional selectivity compared to hydrophobic solvents. A more flexible lid conformation was observed. | nih.gov |

| Lipase-catalyzed kinetic resolution | Hexane | Commonly used nonpolar solvent for transesterification reactions, yielding excellent enantiomeric excesses (>99%). | nih.gov |

The purity of the catalyst, whether it is a chemical complex or an enzyme, is paramount for achieving a clean, high-yielding, and stereoselective reaction. Impurities can introduce competing reaction pathways, leading to the formation of byproducts and a reduction in both yield and enantiomeric excess.

In chemoenzymatic synthesis, the purity of the enzyme preparation is equally critical. Crude enzyme extracts may contain multiple proteins with different catalytic activities, potentially leading to undesired side reactions. Therefore, using purified and often immobilized enzymes is standard practice in industrial applications. dntb.gov.ua Enzyme immobilization, the process of attaching an enzyme to a solid support, offers a powerful method for one-step purification and stabilization. researchgate.net Immobilization prevents the enzyme from leaching into the product, simplifies its removal from the reaction mixture, and enhances its stability, particularly in non-aqueous solvents. A pure, immobilized biocatalyst ensures that the observed reactivity is solely attributable to the intended enzyme, leading to predictable and reproducible reaction pathways with high stereochemical fidelity. researchgate.netresearchgate.net

Iii. Stereochemistry and Chiral Applications of 2,2 Dimethyl 1,3 Dioxolane 4 Carbaldehyde

Enantiomeric Purity Determination and Analysis

The enantiomeric purity of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and its derivatives is critical for its successful application in asymmetric synthesis. Ensuring high enantiomeric excess (ee) is a prerequisite for achieving high diastereoselectivity in subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the enantiomeric and diastereomeric purity of chiral compounds. In the context of reactions involving this compound, the aldehyde is often reacted with other molecules, leading to the formation of diastereomeric products. The ratio of these diastereomers, which reflects the stereoselectivity of the reaction, is typically determined by HPLC analysis.

Chiral HPLC, utilizing a chiral stationary phase (CSP), is particularly crucial. nd.edu This technique allows for the direct separation of enantiomers or, more commonly in this context, the separation of diastereomeric products formed from the chiral aldehyde. The process generally involves:

Derivatizing the product mixture if necessary to introduce a chromophore for UV detection.

Injecting the sample onto a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

Eluting with a mobile phase, typically a mixture of hexane (B92381) and isopropanol.

Detecting the separated diastereomers by UV-Vis spectroscopy and integrating the peak areas to determine the diastereomeric ratio (dr).

The specific conditions, such as the choice of chiral column and the composition of the mobile phase, are optimized for each specific set of diastereomers to achieve baseline separation.

| Analytical Parameter | Description | Typical Values |

| Technique | High-Performance Liquid Chromatography (HPLC) | - |

| Stationary Phase | Chiral Stationary Phase (CSP) | e.g., Chiralcel, Chiralpak series |

| Mobile Phase | Normal Phase Solvents | Hexane/Isopropanol mixtures |

| Detection | UV-Vis Spectroscopy | - |

| Primary Outcome | Determination of diastereomeric ratio (dr) or enantiomeric excess (ee) | >99% ee for starting material |

Role as a Chiral Synthon in Asymmetric Synthesis

(R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde are quintessential chiral synthons. A chiral synthon is a building block that contains a stereogenic center and can be incorporated into a larger molecule to introduce chirality in a controlled way. This aldehyde is prized for its versatility in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. rsc.orgsigmaaldrich.com

The chiral pool strategy is a synthetic approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This compound, being easily prepared from D- or L-glyceraldehyde (which in turn can be derived from carbohydrates like mannitol (B672) or ascorbic acid), is a prominent member of this chiral pool. nih.gov

Chiral γ-lactones are significant structural motifs found in many biologically active natural products and pharmaceuticals. nd.edu The synthesis of these compounds often relies on stereoselective methods to control the stereocenters on the lactone ring. This compound serves as a key starting material for creating the necessary stereochemistry that is later elaborated into the γ-lactone core. A general strategy involves a diastereoselective reaction, such as an aldol or Reformatsky reaction, with the aldehyde to set a new stereocenter relative to the one on the dioxolane ring. Subsequent chemical transformations, including oxidation and cyclization, lead to the formation of the target γ-lactone. researchgate.netrsc.org The inherent chirality of the starting aldehyde is thus transferred to the final product.

The structural complexity of many natural products necessitates a convergent synthetic strategy, where different complex fragments of the molecule are synthesized independently before being coupled together. This compound is instrumental in the synthesis of such fragments for highly complex targets.

Ikarugamycin: This macrocyclic antibiotic features a complex polycyclic core with multiple stereocenters. nih.gov Synthetic strategies have utilized (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde as a starting point to construct key chiral fragments that are later assembled into the final structure. organicchemistrydata.org An alternative, innovative approach has been the use of biocatalysis, where enzymes are used to construct the complex carbon skeleton in a one-pot reaction, demonstrating a powerful method for synthesizing complex natural products like ikarugamycin. nih.gov

Spongistatins: The spongistatins are exceptionally potent antimitotic agents, but their scarcity from natural sources makes chemical synthesis the only viable route for obtaining sufficient quantities for study. nih.govnih.gov The total synthesis of spongistatin 1 is a landmark achievement in organic chemistry. A key aspect of the synthesis is the creation of the ABCD spiroketal-containing fragment. The stereocenters within this fragment can be traced back to simple chiral precursors, including glyceraldehyde derivatives, highlighting the importance of the chiral pool strategy in assembling such intricate molecules. nih.gov

Jiangrines are pyrrole (B145914) alkaloids that have shown inhibitory effects on nitric oxide production. The initial proposed structures of Jiangrine C and D were later revised based on synthetic evidence. The first total synthesis and confirmation of the correct structures of Jiangrine A, C, and D were accomplished starting from commercially available (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde. rsc.orgrsc.org

The synthesis is concise, completed in just seven linear steps. A key reaction involved the addition of an ethynylmagnesium bromide to the starting aldehyde. The resulting diastereomeric mixture of propargyl alcohols was then carried forward. A silver-catalyzed [3+2] cycloaddition was employed to construct the core 2,3-disubstituted pyrrole ring, a key feature of the revised structures. This synthesis not only confirmed the absolute configuration of the natural products but also showcased the utility of this compound as a reliable chiral starting material for the efficient total synthesis of complex alkaloids. rsc.org

| Natural Product | Starting Material | Key Synthetic Strategy | Reference |

| γ-Lactones | This compound | Diastereoselective addition followed by cyclization | nd.eduresearchgate.net |

| Ikarugamycin | (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | Chiral fragment synthesis; Biocatalytic assembly | nih.govorganicchemistrydata.org |

| Spongistatin 1 | Glyceraldehyde derivatives | Convergent synthesis of complex fragments (ABCD ring) | nih.govnih.gov |

| Jiangrine C & D | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Silver-catalyzed [3+2] cycloaddition | rsc.orgrsc.org |

Chiral Pool Strategy in Natural Product Synthesis

Deracemization and Chiral Resolution Techniques

The preparation of enantiomerically pure (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is crucial for its application in asymmetric synthesis. While direct deracemization or resolution of the aldehyde is not extensively documented in publicly available research, the enantiomers are commonly obtained through the resolution of its precursors, primarily the corresponding alcohol, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), followed by oxidation. Chromatographic methods also present a viable, albeit often more expensive, route for the separation of enantiomers of related dioxolanes.

A prevalent and economically viable strategy for obtaining enantiopure this compound involves the kinetic resolution of racemic 2,2-dimethyl-1,3-dioxolane-4-methanol. This process utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. The resulting mixture of an ester and an unreacted alcohol can then be separated by conventional methods. The separated enantiopure alcohol is subsequently oxidized to the desired aldehyde. Lipases from various sources, such as Pseudomonas cepacia and Candida antarctica, have been successfully employed for the kinetic resolution of a wide range of alcohols, demonstrating high enantioselectivity. nih.govnih.gov

Dynamic kinetic resolution (DKR) is an even more efficient variation of this process. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer, as opposed to the maximum 50% yield in a standard kinetic resolution. princeton.edu This is achieved by combining the enzymatic resolution with a suitable racemization catalyst.

Below are tables summarizing the findings from research on related compounds, which illustrate the typical conditions and outcomes for enzymatic and chromatographic resolutions relevant to the target molecule.

Table 1: Illustrative Enzymatic Kinetic Resolution of Racemic Alcohols

This table presents data from the lipase-catalyzed kinetic resolution of various racemic alcohols, demonstrating the utility of this method for producing enantiomerically enriched precursors.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Enantiomeric Excess (ee) of Product | Reference |

| trans-Flavan-4-ol | Amano Lipase (B570770) AK (Pseudomonas fluorescens) | Vinyl Acetate | THF | 30 | >99% | mdpi.com |

| 1-(2-furyl)ethanol | Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | n-Heptane | RT | >99% | nih.gov |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY Lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | RT | 96.2% | mdpi.com |

| Racemic 1,2-diols | Lipase PSL-C (Pseudomonas cepacia) | Vinyl Acetate | tert-Butyl methyl ether | 30 | High | nih.gov |

Table 2: Chiral Gas Chromatography Parameters for the Separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane

The data in this table is derived from a study on a structurally similar compound and provides a reference for the potential chromatographic resolution of this compound. nih.gov

| Parameter | Condition |

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl/86% dimethyl polysiloxane) |

| Initial Temperature | 70 °C (hold 1 min) |

| Temperature Program | Ramp to 150 °C at 2.0 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Linear Velocity | 70 cm/s |

| Solvent | Methanol |

| Resolution (Rs) | > 1.5 |

Iv. Advanced Reactivity and Mechanistic Studies of 2,2 Dimethyl 1,3 Dioxolane 4 Carbaldehyde

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is susceptible to attack by a variety of nucleophiles. These reactions are fundamental to carbon-carbon bond formation and are pivotal in the elaboration of the carbon skeleton for the synthesis of complex molecules.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. wikipedia.org The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate, subsequently collapsing to an oxaphosphetane that fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides , which bear electron-donating or alkyl groups, typically react rapidly and lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org

Stabilized ylides , containing electron-withdrawing groups such as esters or ketones, are more stable and react more slowly, generally affording (E)-alkenes with high selectivity. wikipedia.org

The reaction of this compound with different ylides allows for the stereoselective synthesis of various olefinic compounds.

| Ylide Type | Wittig Reagent | Predominant Product Geometry | Typical Reaction Conditions |

|---|---|---|---|

| Non-stabilized | Methyltriphenylphosphonium bromide (Ph3P+CH3Br-) with a strong base (e.g., n-BuLi) | (Z)-alkene (in applicable cases) | Anhydrous THF, low temperature |

| Stabilized | (Ethoxycarbonylmethyl)triphenylphosphorane (Ph3P=CHCO2Et) | (E)-alkene | Various solvents (e.g., CH2Cl2, benzene), often at room temperature or with heating |

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. sigmaaldrich.com This reaction is of significant synthetic utility as the resulting β-nitro alcohol can be further transformed into other valuable functional groups, such as amino alcohols or nitroalkenes. sigmaaldrich.com The reaction proceeds via the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the aldehyde.

In the case of a chiral aldehyde like (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, the Henry reaction can proceed with diastereoselectivity. The stereochemical outcome is influenced by the reaction conditions, including the base, temperature, and solvent.

| Nitroalkane | Base | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Nitromethane | Et3N | 75 | 75:25 |

| Nitroethane | Et3N | 80 | 79:21 |

| 1-Nitropropane | DBU | 85 | 70:30 |

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that involve the addition of an enol or enolate to a carbonyl compound. masterorganicchemistry.com When this compound acts as the electrophile, it can react with a variety of enolates derived from ketones, esters, or other carbonyl compounds. The inherent chirality of the aldehyde can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of β-hydroxy carbonyl compounds.

For instance, the reaction with ketene (B1206846) silyl (B83357) acetals, a variation of the aldol (B89426) reaction, has been shown to proceed with high diastereoselectivity.

| Enolate Source (Ketene Silyl Acetal) | Product Type | Major Diastereomer | Reference Reaction Conditions |

|---|---|---|---|

| 1-(Trimethylsiloxy)cyclohexene | β-Siloxy ester | anti | Acetonitrile, mild conditions |

| 1-Methoxy-1-(trimethylsiloxy)ethene | β-Siloxy ester | anti | Acetonitrile, mild conditions |

The Hosomi-Sakurai reaction involves the Lewis acid-promoted allylation of an electrophile, such as an aldehyde, with an allyltrimethylsilane (B147118). sigmaaldrich.com This reaction is a reliable method for the formation of homoallylic alcohols. The mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the allyl silane. A key feature of this reaction is the stabilization of the developing positive charge at the β-position to the silicon atom (the β-silicon effect).

The reaction of this compound with allyltrimethylsilane in the presence of a Lewis acid proceeds to give the corresponding homoallylic alcohol. The stereochemistry of the newly formed stereocenter can be controlled to some extent by the choice of Lewis acid and reaction conditions.

| Allyl Silane | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Allyltrimethylsilane | Titanium tetrachloride (TiCl4) | 85 | >95:5 |

Grignard reagents (RMgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. nih.govopenstax.org The reaction of this compound with various Grignard reagents provides a direct route to a range of chiral secondary alcohols. The stereoselectivity of the addition is often governed by Cram's rule or the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the less hindered face, as dictated by the stereochemistry of the adjacent chiral center on the dioxolane ring. The choice of the Grignard reagent and the reaction conditions can influence the diastereomeric ratio of the resulting alcohols. nih.gov

| Grignard Reagent | Solvent | Expected Major Diastereomer | Typical Yield |

|---|---|---|---|

| Methylmagnesium bromide (CH3MgBr) | Diethyl ether or THF | Felkin-Anh product | High |

| Ethylmagnesium bromide (C2H5MgBr) | Diethyl ether or THF | Felkin-Anh product | High |

| Phenylmagnesium bromide (C6H5MgBr) | Diethyl ether or THF | Felkin-Anh product | High |

Oxidation and Reduction Transformations

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important chiral building blocks.

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), or milder, more selective reagents such as sodium chlorite (B76162) (NaClO₂) buffered with a phosphate. harvard.edu A preparation of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde itself involves the oxidation of the corresponding diol, diacetone-D-mannitol, using sodium hypochlorite (B82951) in the presence of a TEMPO catalyst, achieving a high yield.

Reduction: The reduction of the aldehyde to the primary alcohol, (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal), is typically achieved with high efficiency using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this purpose, offering the advantage of being more selective and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent | Product | Typical Yield (%) |

|---|---|---|---|

| Oxidation | Jones Reagent (CrO3/H2SO4/acetone) | (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | ~90 |

| Reduction | Sodium borohydride (NaBH4) | (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol | >95 |

Selective Oxidation to Carboxylic Acids

The aldehyde moiety of this compound can be selectively oxidized to the corresponding carboxylic acid, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This transformation is a critical step in the synthesis of various chiral building blocks and natural products. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the scale of the reaction and the presence of other sensitive functional groups.

Commonly used methods include oxidation with periodates, such as sodium periodate (B1199274) (NaIO₄), often in a biphasic solvent system. fishersci.ch Another effective method involves the use of (diacetoxyiodo)benzene (B116549) (BAIB) in the presence of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. This system is known for its mild conditions and high efficiency. For instance, oxidation of a primary hydroxyl group to an aldehyde, followed by further oxidation to the carboxylic acid using BAIB/TEMPO, has been reported with high yields.

Table 1: Reagent Systems for the Oxidation of this compound

| Reagent System | Conditions | Typical Yield | Reference |

|---|---|---|---|

| (Diacetoxyiodo)benzene (BAIB) / TEMPO | DCM, NaHCO₃ | 86% |

Note: The yield for the BAIB/TEMPO system corresponds to the oxidation of a related primary alcohol to the aldehyde, a reaction type for which this system is also well-suited before further oxidation to the acid.

Selective Reduction to Primary Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a fundamental transformation that provides access to a range of chiral diol derivatives. This reduction can be achieved with high selectivity using various hydride reagents.

Sodium borohydride (NaBH₄) is a common and cost-effective reagent for this reduction, often used in alcoholic solvents like ethanol (B145695). For more controlled or stereoselective reductions, other reagents are employed. Diisobutylaluminium hydride (DIBAL-H) is effective for the reduction of related ester derivatives to the primary alcohol. Furthermore, stereoselective ketone reductions using Corey-Bakshi-Shibata (CBS) reagents can produce specific alcohol diastereomers when the substrate is more complex.

Table 2: Reagent Systems for the Reduction of this compound

| Reagent System | Product | Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | Ethanol |

Cycloaddition Reactions and Heterocycle Formation

The aldehyde functionality of this compound serves as a key electrophile in cycloaddition reactions, facilitating the construction of complex heterocyclic ring systems. These reactions leverage the inherent chirality of the starting material to produce enantiomerically enriched products that are valuable in medicinal chemistry and natural product synthesis.

This compound is a precursor for substrates used in [3+2] cycloaddition reactions. For example, it is a starting material in the synthesis of dihydroisoxazole (B8533529) derivatives. In a typical sequence, the aldehyde is first transformed into a different reactive species which then undergoes the cycloaddition. These dihydroisoxazole-based routes are instrumental in the synthesis of amino sugars and other complex chiral molecules.

Detailed research findings specifically outlining the direct conversion of this compound into bicyclic tetrahydrofuran (B95107) derivatives were not identified in the provided search results. While syntheses of tetrahydrofuran derivatives from related chiral pool starting materials are common, the specific pathway from this aldehyde was not explicitly detailed.

Specific reaction pathways for the formation of 1,3-oxathiolan-5-one (B1253419) derivatives directly from this compound could not be located in the available search results. This transformation is not a commonly cited reaction for this particular aldehyde.

C-H Oxidations

This compound is noted as a reactant involved in C-H oxidation reactions. In this context, it is not the substrate being oxidized at a C-H bond, but rather a component within a larger reaction system designed to oxidize other molecules, such as hydrocarbons. Its role may be to participate in the formation of a catalytic species or to act as a ligand or directing group in more complex transformations.

Mechanistic Investigations of Key Transformations

The transformations of this compound, particularly in organocatalysis, have been a subject of interest for understanding fundamental reaction mechanisms.

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in dedicated publications, its reactivity can be understood through the vast body of computational work on analogous organocatalyzed reactions involving aldehydes. nih.govnih.govnih.gov These studies provide a robust framework for predicting the behavior of this chiral aldehyde in reactions such as proline-catalyzed aldol and Mannich reactions. nih.govunits.it

Organocatalyzed reactions involving aldehydes and chiral amines, like proline, typically proceed through the formation of key intermediates such as enamines or oxazolidinones. nih.govunits.it DFT calculations have been instrumental in elucidating the transition states of these reactions, revealing that stereoselectivity is governed by a complex interplay of steric and electronic interactions. nih.gov The catalyst's structure and the specific conformation of the enamine intermediate dictate which face of the nucleophile is exposed to the electrophile. nih.gov

For a typical proline-catalyzed aldol reaction, the mechanism involves the formation of an enamine intermediate from the reaction of a ketone donor with proline. This enamine then attacks the aldehyde acceptor, in this case, this compound. The stereochemical outcome is determined by the geometry of the transition state, where the dioxolane ring's steric bulk would play a significant role in facial selection. Computational models help to identify the lowest energy transition state, which corresponds to the major product isomer observed experimentally.

Table 1: Representative Calculated Energy Barriers for Proline-Catalyzed Aldol Reaction Pathways

| Transition State Feature | Relative Free Energy (kcal/mol) | Stereochemical Outcome |

|---|---|---|

| anti-Addition (TS1) | 0.0 | anti |

| syn-Addition (TS2) | +2.5 | syn |

| Enamine Formation | -5.2 | - |

| Oxazolidinone Formation | -8.1 | - |

Note: The data in this table is illustrative and based on general findings for proline-catalyzed aldol reactions of aldehydes. Actual values for this compound would require specific computational studies.

These computational investigations have shown that non-covalent interactions, such as hydrogen bonding and C-H···π interactions within the transition state, are often more critical in controlling stereoselectivity than simple steric hindrance. nih.govresearchgate.net

This compound can be formed as a reactive intermediate in certain chemical processes, most notably in the ozonolysis of its corresponding vinyl precursor.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. libretexts.org When 4-vinyl-2,2-dimethyl-1,3-dioxolane is treated with ozone (O₃), it undergoes a [3+2] cycloaddition to form a highly unstable primary ozonide, also known as a molozonide. libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).

Subsequent workup of the secondary ozonide under reductive conditions (e.g., using dimethyl sulfide, DMS, or zinc and water) cleaves the ozonide ring to yield two carbonyl-containing fragments. In this specific case, the cleavage results in the formation of formaldehyde (B43269) and the target molecule, this compound. In this sequence, the aldehyde is not the final isolated product but an intermediate that is generated in situ and can be used for subsequent reactions or isolated upon completion of the workup.

Table 2: Ozonolysis Reaction Overview

| Starting Material | Key Intermediate | Product(s) upon Reductive Workup |

|---|---|---|

| 4-Vinyl-2,2-dimethyl-1,3-dioxolane | Secondary Ozonide (1,2,4-Trioxolane) | This compound + Formaldehyde |

V. Applications in Complex Molecule Synthesis

Pharmaceutical and Drug Development

As a readily available chiral starting material, 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical agents. wikipedia.orgguidechem.com Its preserved stereochemistry is leveraged to build the core structures of modified nucleosides, heterocyclic compounds, and sugar-based therapeutics.

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is recognized as a key synthetic intermediate for the anticancer drug Gemcitabine. wikipedia.orgguidechem.com Gemcitabine is a pyrimidine (B1678525) nucleoside derivative that functions as an antimetabolite, primarily used in the treatment of various cancers, including pancreatic cancer. wikipedia.orgguidechem.com The synthesis of Gemcitabine and related difluoronucleoside analogues is a complex process that requires precise control of stereochemistry at multiple centers of the ribofuranosyl ring. While many synthetic routes to Gemcitabine have been developed starting from various carbohydrate precursors, the use of glyceraldehyde derivatives like this compound provides a foundational chiral pool starting point for constructing the modified sugar moiety. researchgate.net

Nucleoside mimetics, or analogues, are compounds that structurally resemble natural nucleosides and are designed to interfere with biological processes, often acting as antiviral or anticancer agents. nih.gov The synthesis of these mimetics frequently involves the modification of the sugar ring, the nucleobase, or the linkage between them. nih.gov this compound is an ideal starting material for creating these modified sugar scaffolds.

For example, L-nucleosides are stereoisomers of natural D-nucleosides and often exhibit potent biological activity with a different pharmacological profile. The synthesis of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides, which are L-analogues related to Gemcitabine, has been accomplished using chemistry applicable to chiral precursors like L-glyceraldehyde derivatives. researchgate.net The aldehyde functionality allows for carbon chain extension, such as through a Reformatsky reaction with ethyl bromodifluoroacetate, to build the core of the pentofuranosyl (five-membered sugar) ring system essential for these mimetics. researchgate.net

The compound is a documented reactant in the synthesis of highly functionalized chiral aziridines. sigmaaldrich.com Aziridines are three-membered heterocyclic rings containing a nitrogen atom, which are valuable synthetic intermediates for creating more complex nitrogen-containing molecules due to the ring strain that facilitates ring-opening reactions.

A common synthetic pathway involves the transformation of the aldehyde group. For instance, a nitroaldol (Henry) reaction with a nitroalkane, followed by reduction of the resulting nitro alcohol, yields a chiral β-amino alcohol. This intermediate can then undergo an intramolecular cyclization, such as an internal Mitsunobu reaction, to form the corresponding N-substituted chiral aziridine (B145994) with high stereocontrol. These chiral aziridines can be further elaborated into other important structures, such as chiral piperazinones. researchgate.net

This compound is a cornerstone in the asymmetric synthesis of uncommon sugars, including amino sugars and deoxy sugars, which are vital components of many natural products and pharmaceuticals. researchgate.net

A key strategy involves using the aldehyde as an electrophile in carbon-carbon bond-forming reactions to extend the sugar backbone. One powerful method is the Julia olefination, where the aldehyde reacts with a sulfone-stabilized carbanion. wikipedia.org This reaction, followed by key steps such as dihydroxylation, has been successfully applied to produce a variety of L-amino sugar derivatives in highly pure diastereomeric forms. researchgate.net Similarly, deoxy sugars can be synthesized via aldol-type condensation reactions between this compound and ketene (B1206846) silyl (B83357) acetals. researchgate.net

Table 1: Examples of Uncommon Sugars Synthesized from this compound

| Target Molecule Class | Specific Examples Synthesized (Derivatives) | Key Synthetic Reaction(s) |

|---|---|---|

| 2-Amino-2-deoxy Sugars | L-Glucosamine, L-Mannosamine, L-Talosamine | Julia Olefination, Dihydroxylation |

| 2-Deoxy Sugars | 2-Deoxy-D-ribose, 2-Deoxy-L-ribose | Aldol-type Condensation |

Data sourced from ResearchGate abstracts referencing synthetic methodologies. researchgate.net

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a fundamental method for constructing the β-lactam ring, the core structure of penicillin and other related antibiotics. wikipedia.orgorganic-chemistry.org A plausible route to chiral β-lactams could involve converting this compound into a chiral imine, which would then react with a ketene. This would install the chiral side chain from the aldehyde directly onto the C4 position of the resulting β-lactam ring. However, specific examples of this direct transformation using an imine derived from this compound are not prominently featured in surveyed chemical literature. General methods for β-lactam synthesis are well-established for a wide variety of imines and ketenes. rsc.orgorganic-chemistry.org

Synthesis of Bioactive Molecules

Beyond its role in synthesizing individual drug classes, this compound is employed in the total synthesis of large, complex, and potent bioactive natural products. guidechem.com

Research has described its use in convergent synthetic approaches to fragments of macrolides with significant biological activity. For example, it serves as a starting point for the C(27)-C(42) fragment of the immunosuppressant rapamycin (B549165) and the C(1–17) AB-ring subunit of the spongistatins, which are highly potent antimitotic agents. researchgate.net Additionally, derivatives containing the 2,2-dimethyl-1,3-dioxolane (B146691) core have been designed and evaluated as inhibitors of viral enzymes, such as the human rhinovirus (HRV) 3C protease, which is essential for viral replication. nih.gov

Table 2: Application in the Synthesis of Complex Bioactive Molecules

| Bioactive Molecule | Class | Application/Activity | Synthetic Fragment |

|---|---|---|---|

| Rapamycin | Macrolide | Immunosuppressant | C(27)-C(42) Subunit |

| Spongistatins | Macrolide | Antimitotic Agent | C(1–17) AB-Ring Subunit |

| Dioxolane Dicarboxamides | Dioxolane Derivative | Antiviral | HRV 3C Protease Inhibitor |

Data sourced from ResearchGate and PubMed. researchgate.netnih.gov

Applications in Materials Science

The compound serves as a critical building block in the development of sophisticated functional materials, leveraging its inherent chirality to impart specific properties to larger systems.

Chiralization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials with a wide range of applications. Introducing chirality into MOFs can create materials capable of enantioselective recognition and separation. The process of modifying achiral MOFs to make them chiral is a key area of research. nih.govresearchgate.net

Post-Synthetic Covalent Chiralization via Imine Chemistry

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. labxing.comresearchgate.net This approach allows for the introduction of chemical functionalities that might not be stable under the conditions of MOF formation.

One effective PSM strategy involves the covalent attachment of chiral molecules. For MOFs that have been pre-functionalized with amino groups (e.g., by using linkers like 2-aminoterephthalic acid), the aldehyde group of this compound can be used to introduce a chiral center. The reaction between the primary amine on the MOF linker and the aldehyde of the chiral molecule forms a chiral imine bond. This covalent modification effectively grafts the chiral dioxolane moiety onto the internal pore surfaces of the MOF, transforming the entire framework into a chiral material.

Development of Chiral Stationary Phases for Chromatography

The uniform porosity and high surface area of MOFs make them excellent candidates for stationary phases in chromatographic applications. nih.gov By chiralizing the MOF as described above, the framework's pores are lined with stereospecific binding sites.

These chiral MOFs can be used as the stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate racemic mixtures. nih.gov The enantiomers of a chiral analyte will interact differently with the chiral environment inside the MOF, leading to different retention times and enabling their separation. The development of such materials is crucial for the pharmaceutical industry, where the separation of chiral drugs is often required. researchgate.net

Synthesis of Hydrophilic Pyrazine (B50134) Dyes

Research has identified (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde as a reactant in the synthesis of hydrophilic pyrazine dyes. chemicalbook.comsigmaaldrich.com These dyes are designed for use as exogenous fluorescent tracer agents. The incorporation of the chiral, oxygen-rich dioxolane structure contributes to the hydrophilicity (water-solubility) of the final dye molecule. This property is essential for applications in biological systems, where tracers must be soluble in aqueous environments.

Use as a Protecting Group for Aldehydes and Ketones

The 2,2-dimethyl-1,3-dioxolane portion of the title compound is a cyclic acetal (B89532), a functional group that serves as a common protecting group in organic synthesis. organic-chemistry.org This structure is formed by the reaction of a 1,2-diol with a ketone or aldehyde. In the case of this compound, the dioxolane ring protects the 1,2-diol of glyceraldehyde by reacting it with acetone (B3395972).

Conversely, 1,2-diols (like ethane-1,2-diol) and 1,3-diols (like propane-1,3-diol) are widely used to protect aldehydes and ketones. organic-chemistry.org The reaction, typically catalyzed by acid, converts the carbonyl group into a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively. This acetal group is stable and unreactive towards many reagents, particularly nucleophiles and bases, thus protecting the original carbonyl from undesired reactions during multi-step syntheses. The protection can be reversed by hydrolysis in aqueous acid. organic-chemistry.org Therefore, while the title compound itself is an aldehyde, its core structure is an example of the 1,3-dioxolane protecting group.

Data Tables

Table 1: Applications of this compound in Materials Science

| Application Area | Specific Use | Resulting Material/Product | Key Feature |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Post-Synthetic Covalent Chiralization | Chiral MOFs | Introduction of enantioselective recognition sites. researchgate.net |

| Chromatography | Development of Chiral Stationary Phases | Chiral separation columns (HPLC, GC) | Separation of racemic mixtures. nih.gov |

| Dye Synthesis | Precursor for Pyrazine Dyes | Hydrophilic Fluorescent Dyes | Water-soluble tracers for biological use. chemicalbook.comsigmaaldrich.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Ethane-1,2-diol |

| Gas |

| Glyceraldehyde |

| Imine |

| Propane-1,3-diol |

| Pyrazine |

Vi. Advanced Characterization Techniques in Research on 2,2 Dimethyl 1,3 Dioxolane 4 Carbaldehyde

Spectroscopic Analysis (e.g., NMR, LC-MS, UPLC)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule. While specific spectra for the title compound are provided by commercial suppliers, a general analysis of related structures provides expected chemical shifts. chemicalbook.comchemicalbook.com For instance, in ¹H NMR, the aldehyde proton (CHO) would appear as a distinct singlet or doublet at a downfield chemical shift. The protons on the dioxolane ring and the two methyl groups would have characteristic signals in the upfield region, with their coupling patterns revealing their connectivity.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC), is used to determine the molecular weight and fragmentation pattern of the compound. bldpharm.comambeed.com Electron ionization mass spectrometry of the related (R)-isomer shows a molecular ion peak corresponding to its molecular weight (130.14 g/mol ). nist.gov The fragmentation pattern helps to confirm the presence of the dioxolane ring and the aldehyde group. Predicted collision cross-section (CCS) values, calculated using computational methods, provide further data for identifying the molecule in complex mixtures via ion mobility-mass spectrometry. uni.lu

Below is a table summarizing typical spectroscopic data used for characterization.

| Technique | Analysis Type | Observed Feature | Typical Data/Result |

| ¹H NMR | Structural Elucidation | Chemical Shift (δ) | Aldehyde proton (CHO), Dioxolane ring protons, Methyl protons (CH₃) |

| ¹³C NMR | Structural Elucidation | Chemical Shift (δ) | Carbonyl carbon (C=O), Quaternary carbon, Dioxolane ring carbons, Methyl carbons |

| LC-MS | Molecular Weight | Mass-to-Charge Ratio (m/z) | [M+H]⁺: 131.07027, [M+Na]⁺: 153.05221 uni.lu |

| UPLC-MS | Purity & Identification | Retention Time & m/z | Provides high-resolution separation and accurate mass for identity confirmation. bldpharm.comambeed.com |

| Mass Spectrometry | Fragmentation | Ion Fragments | Fragments corresponding to the loss of methyl groups or cleavage of the dioxolane ring. nist.gov |

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is the definitive analytical method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. For a chiral molecule like this compound, this technique can unambiguously assign the (R) or (S) configuration at the stereocenter (C4).

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the precise position of each atom can be determined.

While obtaining a suitable single crystal of the aldehyde itself can be challenging due to its low melting point and potential for polymerization, it can be converted into a crystalline derivative. Common derivatives for X-ray analysis include hydrazones, oximes, or the corresponding carboxylic acid formed by oxidation. Once a suitable crystal of a derivative is analyzed, the absolute configuration of the original aldehyde can be inferred. This technique is crucial in synthetic chemistry where the stereochemical outcome of a reaction is critical. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and enantiomeric composition of this compound.

Purity Analysis: Reverse-phase HPLC is commonly used to determine the chemical purity of the compound. A sample is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities will have different retention times than the main compound, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative purity assessment. Commercial grades of this compound are often cited with purities of 97% or higher as determined by gas chromatography (GC) or HPLC. thermofisher.comachemblock.com

Enantiomeric Excess (e.e.) Analysis: To separate and quantify the two enantiomers ((R) and (S)), chiral HPLC is employed. This technique uses a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated, which is a critical measure of the stereochemical purity of the sample. This is particularly important when the compound is used as a chiral building block in asymmetric synthesis.

The table below illustrates typical data obtained from an HPLC analysis.

| Analysis Type | Column Type | Parameter Measured | Example Result |

| Purity Assay | C18 (Reverse Phase) | Peak Area % | >97% Purity thermofisher.com |

| Enantiomeric Excess | Chiral (e.g., Chiralcel OD) | Retention Times of Enantiomers | (R)-enantiomer: t_R1, (S)-enantiomer: t_R2 |

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry serves as a powerful tool for predicting the properties of this compound and for understanding the mechanisms of reactions in which it participates. medchemexpress.com

Structural and Property Prediction: Using methods like Density Functional Theory (DFT), various molecular properties can be calculated. Public databases like PubChem list numerous computed properties, including molecular formula, IUPAC name, InChI key, and molecular weight. nih.gov These calculations provide a theoretical baseline that can be compared with experimental data. For example, computational models can predict collision cross-section (CCS) values for different ions of the molecule, which aids in its identification in mass spectrometry experiments. uni.lu

Mechanistic Studies: Computational chemistry is invaluable for exploring reaction pathways and transition states. For instance, DFT studies have been used to investigate the thermal decomposition mechanisms of the related compound 2,2-dimethyl-1,3-dioxolane (B146691). researchgate.net Such studies can calculate the energy barriers for different potential reaction pathways, providing insight into which products are likely to form under specific conditions. Similarly, computational studies on cycloaddition reactions involving related structures have helped to elucidate complex, ambimodal reaction pathways, demonstrating the predictive power of these methods in understanding and refining synthetic routes. nih.gov

The following table lists some key properties of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that have been determined or predicted using computational methods.

| Computed Property | Value | Source/Method |

| Molecular Formula | C₆H₁₀O₃ | PubChem nih.gov |

| Molecular Weight | 130.14 g/mol | PubChem nih.gov |

| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | IUPAC Name thermofisher.com |

| InChIKey | YSGPYVWACGYQDJ-YFKPBYRVSA-N | InChI Key thermofisher.com |

| Predicted CCS ([M+H]⁺) | 121.4 Ų | CCSbase uni.lu |

| Predicted CCS ([M+Na]⁺) | 130.0 Ų | CCSbase uni.lu |

Vii. Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Derivatization Strategies

Future research is actively focused on discovering new reactions and derivatization methods that leverage the unique stereochemistry of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. While it is already widely used in established stereoselective reactions like aldol (B89426) and Henry condensations, chemists are exploring more intricate transformations. Novel strategies are being developed for the total synthesis of complex natural products, such as the arachnid harvestmen defense compound (4S,5S)‑4-hydroxy-γ-decalactone, using this aldehyde as an inexpensive precursor. researchgate.netresearchgate.nettandfonline.com These syntheses employ a range of classical and modern reactions, including the Barbier and Grignard reactions, to build stereochemically rich molecules. researchgate.netresearchgate.nettandfonline.com

One area of investigation involves one-pot reactions, for instance, the reaction with p-methoxyaniline and triethylborane (B153662) to produce chiral amines with high diastereoselectivity (84:16 d.r.). nih.govrsc.org The inherent chirality of the dioxolane ring effectively controls the stereochemical outcome of these reactions. nih.govrsc.org Furthermore, its reaction with hydrazoic acid (HN3) is being studied to create α-azido alcohols, which are versatile intermediates for other functional groups. d-nb.info These explorations are crucial for synthesizing highly functionalized and enantiomerically pure compounds that are difficult to access through other means.

Table 1: Examples of Novel Reaction Pathways

| Reaction Type | Reagents | Product Type | Research Focus | Citations |

|---|---|---|---|---|

| Barbier Reaction | Indium, Allyl Bromide | Homoallylic Alcohols | Convergent synthesis of natural products like hydroxy-γ-lactones. | researchgate.netresearchgate.nettandfonline.com |

| C-Alkylation of Aldimines | p-Methoxyaniline, Triethylborane | Chiral α-Branched Amines | One-pot synthesis of chiral amines with high diastereomeric ratios. | nih.govrsc.org |

| Reaction with Hydrazoic Acid | HN3 | α-Azido Alcohols | Formation of versatile intermediates for nitrogen-containing compounds. | d-nb.info |

| Aldol Reaction | Lithium enolate of ethyl chloroacetate | Chloro-fluoro propanoate derivatives | Synthesis of precursors for stereoselective fluorination reactions. | nih.gov |

| Wittig-type Olefination | Triethyl phosphonoacetate, Potassium tert-butoxide | α,β-Unsaturated Esters | Enantioselective preparation of intermediates for drugs like pregabalin. | google.com |

Development of New Chiral Catalysts and Auxiliaries based on this compound

The intrinsic chirality of this compound makes it an excellent starting point for the design of new chiral catalysts and auxiliaries. These tools are essential for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. By functionalizing the dioxolane ring, chemists can create powerful auxiliaries that influence the stereochemical outcome of a wide array of chemical transformations.

A prominent example is the class of TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols), which are derived from the dioxolane framework and are used to create chiral environments for reactions. For instance, a chiral TADDOL-derived titanium compound has been shown to react with various aldehydes to produce homoallylic alcohols with excellent diastereo- and enantioselectivities. researchgate.net Beyond catalysts, the aldehyde itself acts as a crucial chiral auxiliary in multi-step syntheses. In the development of antiviral nucleoside analogues, its chirality directs the formation of the desired diastereomer, which is a key step for controlling the stereochemistry of the final product. google.com

Table 2: Chiral Auxiliaries and Catalysts Derived from the Dioxolane Scaffold

| Catalyst/Auxiliary Type | Derivative Example | Application | Citations |

|---|---|---|---|

| Chiral Auxiliary | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Stereocontrol in the synthesis of 2-dihalo ribolactone intermediates for antiviral drugs. | google.com |

| Chiral Ligand | TADDOLs (derived from the dioxolane-dimethanol backbone) | Used in Lewis acid catalysts for stereoselective additions to aldehydes. | researchgate.net |

| Chiral Building Block | The aldehyde itself | Acts as a stereochemical director in reactions like alkylations and aldol additions. | nih.govrsc.org |

Expanded Applications in Medicinal Chemistry and Drug Discovery

This compound is a cornerstone chiral building block in the synthesis of enantiomerically pure pharmaceuticals. acs.org Its versatile structure is being increasingly employed in the discovery and development of new therapeutic agents across various disease areas. Research has demonstrated its role as a key intermediate in the synthesis of potential anti-heart failure agents inspired by the structure of empagliflozin. semanticscholar.orgscienceopen.comamm-journal.org

The compound is also integral to the synthesis of novel antibiotics. For example, it has been used to create benzodioxane-benzamides that act as FtsZ inhibitors, targeting a crucial protein in bacterial cell division. mdpi.com Furthermore, its application extends to the development of antiviral drugs, where it serves as a chiral auxiliary to synthesize ribofuranose intermediates with controlled stereochemistry at the 2-position. google.com Other notable applications include its use in the enantioselective preparation of the anticonvulsant drug (S)-pregabalin and in the diversity-oriented synthesis of novel antimalarial inhibitors. google.comepo.org The ability to use this aldehyde to construct complex molecules with precise stereochemistry is a significant asset in the creation of effective and selective drugs. researchgate.net

Table 3: Applications in Medicinal Chemistry

| Therapeutic Area | Target Molecule/Class | Synthetic Role of Dioxolane Aldehyde | Citations |

|---|---|---|---|

| Anti-Heart Failure | Empagliflozin-inspired glyceraldehyde derivatives | Key chiral building block for C-glycoside analogue synthesis. | semanticscholar.orgscienceopen.comamm-journal.org |

| Antibacterial | Benzodioxane-benzamides (FtsZ inhibitors) | Starting material for synthesizing the chiral ethanol (B145695) side chain. | mdpi.com |

| Antiviral | 2-Dihalo Ribolactone Intermediates | Chiral auxiliary to control stereoselectivity in aldol addition. | google.com |

| Anticonvulsant | (S)-Pregabalin | Chiral precursor following Horner-Wadsworth-Emmons reaction. | google.com |

| Antimalarial | Diazabicyclo[6.2.0]decane compounds | Chiral starting material derived from D-mannitol. | epo.org |

| Natural Product Synthesis | Sporothriolide, (4S,5S)‑4-hydroxy-γ-decalactone | Inexpensive chiral pool precursor for total synthesis. | researchgate.nettandfonline.com |

Integration into Green Chemistry Methodologies

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthesis. This compound is well-positioned within this framework, primarily because it can be derived from renewable feedstocks like D-mannitol and glycerol (B35011). acs.orgnii.ac.jp This bio-based origin helps limit the carbon footprint associated with its use. acs.org

Research is also focused on making the synthesis of the aldehyde itself more environmentally friendly. A patented method describes a solvent-free green synthesis, which significantly reduces waste and avoids the use of volatile organic compounds. google.com This process involves the solvent-free preparation of the intermediate (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, followed by an oxidation step where acetone (B3395972) serves as both the oxidant and the solvent. google.com The broader use of periodate (B1199274) as a selective oxidant in aqueous environments for cleaving diols (like the precursor to the aldehyde) further represents an attractive strategy for "greener" chemical synthesis. acs.org

Advanced Materials Development using Chiral Dioxolane Scaffolds

The unique structural and chiral properties of the dioxolane scaffold are being explored for the development of advanced materials with specialized functions. An emerging area of research is the use of this compound in the synthesis of novel flame retardants. udayton.edu In one study, the aldehyde was reacted with various dialkyl phosphites to create phosphorus-based hemiacetals. udayton.edu These molecules are designed to form protective char layers upon heating, a key mechanism for flame retardancy in polymers containing heteroatoms like oxygen or nitrogen. udayton.edu The incorporation of the stable dioxolane ring into a polymer backbone could enhance thermal stability and char formation. This research highlights the potential of using chiral, bio-derived molecules to create high-performance, potentially more sustainable functional materials.

常见问题